![molecular formula C24H24N2O4 B2450036 2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol CAS No. 537010-67-6](/img/structure/B2450036.png)
2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its complex structure, which includes both phenolic and benzimidazole moieties. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then further reacted with 2-ethoxyphenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the benzimidazole moiety can interact with nucleic acids and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
2-ethoxyphenol: Another phenolic compound with similar chemical properties.
Benzimidazole derivatives: A class of compounds with diverse biological activities.
Uniqueness
2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol is unique due to its combined phenolic and benzimidazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-ethoxy-4-[[2-(3-ethoxy-4-hydroxyphenyl)benzimidazol-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-22-13-16(9-11-20(22)27)15-26-19-8-6-5-7-18(19)25-24(26)17-10-12-21(28)23(14-17)30-4-2/h5-14,27-28H,3-4,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLZTHUOJVLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
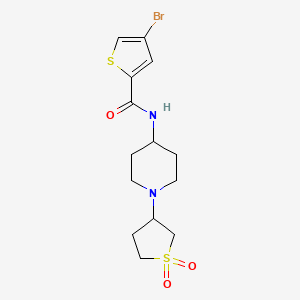
![3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449955.png)
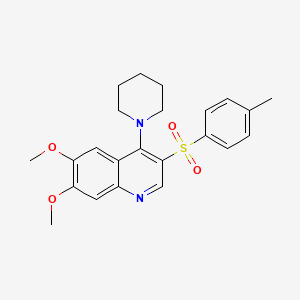
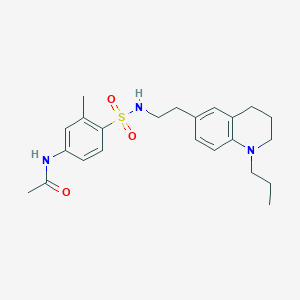
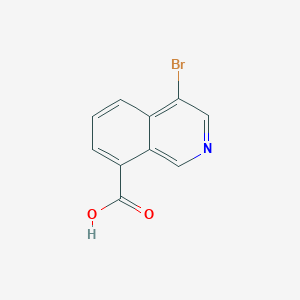
![4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2449962.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2449963.png)
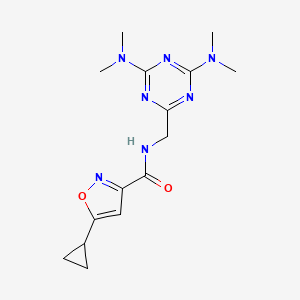
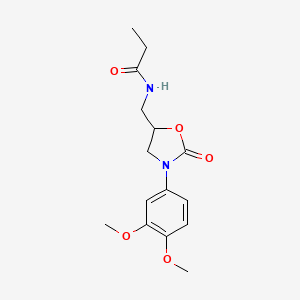
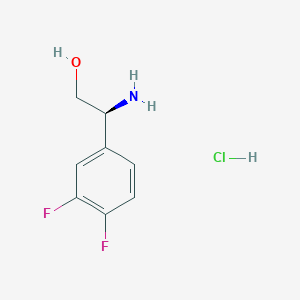
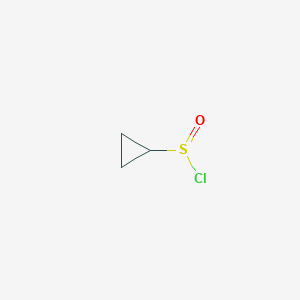
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)
![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)
![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)
